molecular formula C12Cl11NO2 B13765729 1,2,3,4,5,6-Hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene

1,2,3,4,5,6-Hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene

Cat. No.: B13765729
M. Wt: 580.1 g/mol
InChI Key: DMVYFLWWJIGQSM-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene are chlorinated aromatic compounds. 1,2,3,4,5-pentachloro-6-nitrobenzene is a nitro-substituted derivative of pentachlorobenzene, with the molecular formula C6Cl5NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachlorobenzene can be synthesized by the chlorination of benzene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures and involves multiple steps of chlorination .

1,2,3,4,5-pentachloro-6-nitrobenzene can be synthesized by nitration of 1,2,3,4,5-pentachlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: Industrial production of 1,2,3,4,5,6-hexachlorobenzene involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields . The production of 1,2,3,4,5-pentachloro-6-nitrobenzene follows similar principles, with careful control of reaction parameters to achieve the desired product .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene involves their interaction with biological molecules and pathways:

Comparison with Similar Compounds

1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene can be compared with other chlorinated aromatic compounds:

Properties

Molecular Formula

C12Cl11NO2

Molecular Weight

580.1 g/mol

IUPAC Name

1,2,3,4,5,6-hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene

InChI

InChI=1S/C6Cl6.C6Cl5NO2/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

DMVYFLWWJIGQSM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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